molecular formula C11H18NO2+ B1207361 Coryneine CAS No. 7224-66-0

Coryneine

Cat. No.: B1207361
CAS No.: 7224-66-0
M. Wt: 196.27 g/mol
InChI Key: VDTBORSEFUUDTP-UHFFFAOYSA-O
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Scientific Research Applications

Coryneine has a wide range of scientific research applications:

Safety and Hazards

Coryneine does not have any hazard symbols, signal words, or hazard statements . In case of eye contact, immediately flush eyes with plenty of water for at least 15 minutes . In case of skin contact, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . If ingested, do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . If inhaled, remove from exposure and move to fresh air immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions: Coryneine can be synthesized through the methylation of dopamine. The process involves the reaction of dopamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of this compound chloride .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Aconitum species. The roots are first dried and then subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Coryneine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound typically occur at the phenolic hydroxyl groups.

Major Products:

Mechanism of Action

Coryneine exerts its effects primarily through its action on nicotinic acetylcholine receptors. It acts as a ganglion-stimulant and neuromuscular blocking agent by binding to these receptors and modulating their activity. This leads to the inhibition of nerve-evoked twitch responses without affecting direct muscle stimulation . The molecular targets include nicotinic acetylcholine receptors, and the pathways involved are related to neurotransmission and muscle contraction .

Comparison with Similar Compounds

Coryneine is unique among catecholamines due to its quaternary ammonium structure, which imparts distinct pharmacological properties. Similar compounds include:

This compound’s uniqueness lies in its specific activity on nicotinic acetylcholine receptors and its derivation from traditional medicinal plants, which distinguishes it from other synthetic catecholamines .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)ethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12(2,3)7-6-9-4-5-10(13)11(14)8-9/h4-5,8H,6-7H2,1-3H3,(H-,13,14)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTBORSEFUUDTP-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52336-53-5 (iodide)
Record name Coryneine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30222576
Record name Coryneine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7224-66-0
Record name Coryneine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7224-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coryneine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coryneine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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